PKCδ and PKCθ Preferentially Activated by 18:0-22:6 DG Over Other DG Species
In a side‑by‑side analysis of purified PKC isozymes, 18:0/22:6‑DG elicited stronger activation of PKCδ and PKCθ compared to 16:0/16:0‑DG, 16:0/18:1‑DG, 18:1/18:1‑DG, and 18:0/20:4‑DG. PKCθ activity was increased approximately 4‑fold by 2 mmol% 18:0/22:6‑DG and was more strongly activated by this species than by 16:0/18:1‑, 18:1/18:1‑, or 18:0/20:4‑DG at 2 and 20 mmol% [1]. PKCδ exhibited a clear preference for 18:0/22:6‑DG at 20 and 200 mmol% [1].
| Evidence Dimension | PKCθ activation (fold increase over control at 2 mmol% DG) |
|---|---|
| Target Compound Data | ~4‑fold activation at 2 mmol% |
| Comparator Or Baseline | 16:0/16:0‑DG, 16:0/18:1‑DG, 18:1/18:1‑DG, 18:0/20:4‑DG (all lower activation at 2 mmol%) |
| Quantified Difference | 18:0/22:6‑DG produces significantly higher PKCθ activity than all tested comparators at low DG concentrations (P<0.05) [1] |
| Conditions | In vitro PKC activity assay using lipid vesicles; MBP substrate; PKCθ expressed in insect cells |
Why This Matters
Researchers studying PKCδ‑ or PKCθ‑dependent pathways must select 18:0‑22:6 DG to achieve physiologically relevant activation, as other DG species fail to recapitulate the same magnitude of response.
- [1] Kamiya Y, Mizuno S, Komenoi S, Sakai H, Sakane F. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species. Biochem Biophys Rep. 2016;7:361-366. doi:10.1016/j.bbrep.2016.07.017. View Source
